3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium
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Overview
Description
3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium is a chemical compound with a complex structure that includes a bromine atom, a pyridinium ring, and a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium typically involves the reaction of 3,5-dimethylbenzaldehyde with pyridine and a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and dichloromethane as a solvent.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium involves its interaction with specific molecular targets and pathways. The bromine atom and pyridinium ring play crucial roles in its reactivity and binding to biological molecules. The compound may exert its effects through the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: Shares the bromine atom and similar structural features.
4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Contains the 3,5-dimethylphenyl group and bromine atom.
(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane: Another compound with a bromine atom and dimethylphenyl group.
Uniqueness
3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H15BrNO+ |
---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
2-(3-bromopyridin-1-ium-1-yl)-1-(3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C15H15BrNO/c1-11-6-12(2)8-13(7-11)15(18)10-17-5-3-4-14(16)9-17/h3-9H,10H2,1-2H3/q+1 |
InChI Key |
JFAOFUAYFDVNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C[N+]2=CC=CC(=C2)Br)C |
Origin of Product |
United States |
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